6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
The compound “6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring and an imidazole ring . These types of compounds are often found in medicinal chemistry and biochemistry, as they can interact with various biological targets.
Scientific Research Applications
Heterocyclic Synthesis and Application
New Heterocyclization Methods : A study demonstrated new approaches to imidazoline–(imidazole-)ring annulation using SNH-strategy, leading to the synthesis of heterocyclic analogues, potentially useful in various scientific applications (Gulevskaya et al., 2003).
Orthoamide Derivatives Synthesis : Research on the synthesis of orthoamide derivatives of 1,3-dimethylparabanic acid revealed methodologies potentially applicable to the synthesis and study of complex organic compounds (Kantlehner et al., 2012).
Bicyclic Hydroxamic Acids : The cyclocondensation of L-α-aminohydroxamic acids with keto acids produced enantiomerically enriched bicyclic hydroxamic acids, illustrating techniques for creating complex molecules with potential biological activity (Hoshino et al., 2013).
Imidazo[1,2-a]pyrazine Derivatives : A theoretical study on the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids highlighted a novel synthetic pathway, offering insights into the design of new compounds with unique structures (Contreras‐Torres & Basiuk, 2006).
Glycoluril Applications : Glycolurils and their analogues find applications in various fields, including as pharmacologically active compounds and building blocks in supramolecular chemistry, underscoring the utility of complex heterocyclic compounds in scientific research (Kravchenko et al., 2018).
Properties
IUPAC Name |
6-cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-4-26-10-9-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-7-5-6-8-13/h11,13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNFQOTTWGUHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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